molecular formula C17H15NO5 B8368716 Benzyl 3-allyloxy-4-nitro-benzoate

Benzyl 3-allyloxy-4-nitro-benzoate

Cat. No. B8368716
M. Wt: 313.30 g/mol
InChI Key: JXILJZIDSXXSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-allyloxy-4-nitro-benzoate is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-allyloxy-4-nitro-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-allyloxy-4-nitro-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

benzyl 4-nitro-3-prop-2-enoxybenzoate

InChI

InChI=1S/C17H15NO5/c1-2-10-22-16-11-14(8-9-15(16)18(20)21)17(19)23-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2

InChI Key

JXILJZIDSXXSEY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 3-hydroxy-4-nitro-benzoate 29a (4.50 g, 16.47 mmol) was dissolved in 75 mL of anhydrous acetonitrile. The resulting solution was added with potassium carbonate (6.83 g, 49.41 mmol) and 3-bromopropene (2.9 mL, 32.94 mmol) successively, heated to reflux for 3 hours, then filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound benzyl 3-allyloxy-4-nitro-benzoate 29b (4.86 g, yield: 94.2%) as a yellow solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two

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